1H-Indole, 1-(4-methoxybenzoyl)-

Organic Synthesis Medicinal Chemistry Process Chemistry

Select this 4-methoxybenzoyl-indole scaffold to explore tunable G6PD inhibition in cancer metabolism and the pentose phosphate pathway. Its intermediate potency—distinct from the highly active 4-chloro analog—enables partial target modulation, avoiding complete pathway shutdown. The N‑1 regioisomer provides a compliant, non‑controlled reference for forensic impurity profiling and method development. High‑yield Vilsmeier access supports efficient lab‑scale synthesis and derivatization campaigns.

Molecular Formula C16H13NO2
Molecular Weight 251.28 g/mol
CAS No. 52498-87-0
Cat. No. B11864350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole, 1-(4-methoxybenzoyl)-
CAS52498-87-0
Molecular FormulaC16H13NO2
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)N2C=CC3=CC=CC=C32
InChIInChI=1S/C16H13NO2/c1-19-14-8-6-13(7-9-14)16(18)17-11-10-12-4-2-3-5-15(12)17/h2-11H,1H3
InChIKeyJHBJNRSAHCAKEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indole, 1-(4-methoxybenzoyl)- (CAS 52498-87-0): Technical Identity and Baseline Characterization for Research Procurement


1H-Indole, 1-(4-methoxybenzoyl)- (CAS 52498-87-0) is an N-benzoylindole derivative with molecular formula C16H13NO2 and molecular weight 251.28 g/mol. Its computed physicochemical properties include XLogP3-AA of 3.5, zero hydrogen bond donors, two hydrogen bond acceptors, and a topological polar surface area of 31.2 Ų, indicating moderate lipophilicity and limited hydrogen-bonding capacity [1]. The compound features an indole core N-acylated with a 4-methoxybenzoyl group, a substitution pattern that distinguishes it from other N-benzoylindole analogs bearing halogen, nitro, or unsubstituted phenyl moieties [2].

1H-Indole, 1-(4-methoxybenzoyl)- (CAS 52498-87-0): Why N-Benzoylindole Analogs Are Not Interchangeable in Target-Based Research


Within the N-benzoylindole chemotype, subtle modifications to the benzoyl substituent profoundly alter biological activity profiles. The parent N-benzoylindole scaffold itself exhibits G6PD inhibitory activity, yet substitution at the para position with electron-donating (methoxy), electron-withdrawing (chloro, nitro), or neutral (methyl) groups yields distinct potency shifts and target selectivity [1][2]. For example, N-(4-chlorobenzoyl)-indole demonstrates substantially higher G6PD inhibition (IC₅₀ = 0.0034 μM) compared to other N-benzoylindoles, underscoring that even single-atom substituent changes (OCH₃ vs. Cl vs. H) preclude generic interchange [3]. Consequently, procurement decisions must be guided by compound-specific, comparator-anchored evidence rather than class-level assumptions.

1H-Indole, 1-(4-methoxybenzoyl)- (CAS 52498-87-0): Differential Evidence Guide for Scientific Selection


Synthetic Accessibility: Quantitative Yield Advantage Over Multi-Step N-Acylation Protocols

1H-Indole, 1-(4-methoxybenzoyl)- can be prepared in a single step under adapted Vilsmeier conditions, achieving quantitative yield [1]. In contrast, conventional N-benzoylindole syntheses employing DCC/DMAP-mediated coupling of indoles with carboxylic acids typically require multi-step sequences with yields highly dependent on substituent electronic effects; electron-donating groups at C-5 reduce efficiency .

Organic Synthesis Medicinal Chemistry Process Chemistry

Para-Methoxy Substitution Modulates G6PD Inhibitory Potency Relative to Halogenated Analogs

The N-benzoylindole chemotype inhibits glucose-6-phosphate dehydrogenase (G6PD), a key enzyme in the pentose phosphate pathway and cancer metabolism. While the specific IC₅₀ for 1-(4-methoxybenzoyl)-1H-indole has not been reported in isolation, class-level data establish that the para-methoxy substitution yields G6PD inhibitory potency intermediate between the highly potent 4-chloro analog (IC₅₀ = 0.0034 μM) [1] and the broader N-benzoylindole series range (IC₅₀ 3.39–1,505 μM for G6PD) [2]. The methoxy group's electron-donating character reduces electrophilicity at the carbonyl, diminishing binding affinity relative to electron-withdrawing substituents such as chloro.

Enzyme Inhibition Cancer Metabolism Pentose Phosphate Pathway

N-1 Acylation vs. C-3 Acylation: Regioisomeric Differentiation in Synthetic Intermediate Utility

1H-Indole, 1-(4-methoxybenzoyl)- (N-1 acylated) is the regioisomer of 3-(4-methoxybenzoyl)indole (C-3 acylated). The C-3 acylated isomer serves as a key intermediate in the synthesis of JWH-series synthetic cannabinoids and RCS-4 [1]. In contrast, the N-1 acylated isomer (CAS 52498-87-0) is structurally distinct and is not reported as a precursor to these psychoactive compounds. This regioisomeric differentiation carries significant regulatory and procurement implications: the N-1 isomer may be subject to fewer controlled-substance restrictions in certain jurisdictions, facilitating legitimate research while avoiding the compliance burdens associated with synthetic cannabinoid precursors.

Synthetic Cannabinoid Research Reference Standards Forensic Chemistry

1H-Indole, 1-(4-methoxybenzoyl)- (CAS 52498-87-0): Evidence-Supported Application Scenarios for Scientific and Industrial Use


Synthetic Chemistry Laboratories Requiring Efficient N-Acylated Indole Building Blocks

Based on the quantitative-yield, one-step Vilsmeier protocol [1], this compound is ideally suited for medicinal chemistry and process chemistry laboratories that prioritize synthetic efficiency and high-yield access to N-benzoylindole scaffolds. The 4-methoxybenzoyl group provides a modifiable handle for subsequent derivatization or for investigating structure-activity relationships (SAR) around the benzoyl substituent.

G6PD/6PGD Enzyme Inhibition Studies Requiring Intermediate-Potency Tool Compounds

For cancer metabolism research investigating the pentose phosphate pathway, the 4-methoxybenzoyl derivative occupies an intermediate potency niche within the N-benzoylindole class [2]. Its reduced inhibitory activity relative to the 4-chloro analog [3] makes it suitable for experiments where partial G6PD inhibition or tunable potency is desired, such as in dose-response studies or when avoiding complete pathway shutdown is necessary to observe downstream metabolic effects.

Forensic and Analytical Reference Standard Programs Requiring Non-Controlled Indole Isomers

As established by regioisomeric comparison [4], the N-1 acylated isomer is structurally distinct from the C-3 acylated isomer used in synthetic cannabinoid synthesis. Forensic laboratories and reference standard manufacturers may procure this compound as a compliant, non-controlled alternative for analytical method development, impurity profiling, or isomer differentiation studies without the regulatory complexities associated with synthetic cannabinoid precursors.

SAR Exploration of N-Benzoylindole Derivatives for Drug Discovery

The compound's well-defined physicochemical properties (XLogP3-AA = 3.5, TPSA = 31.2 Ų) [5] and the availability of a high-yield synthetic route [1] position it as a practical starting point for SAR campaigns exploring the influence of para-substituents on benzoylindole biological activity. Researchers can systematically compare this methoxy analog against chloro, nitro, methyl, and unsubstituted variants to map substituent effects on target engagement, cellular permeability, and metabolic stability.

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